molecular formula C12H10ClFN6O B276586 N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine

N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine

Cat. No. B276586
M. Wt: 308.7 g/mol
InChI Key: IYXYPLCBHVJVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine, also known as CFMTI, is a chemical compound that has shown potential in various scientific research applications. CFMTI is a tetrazole-based compound that possesses a unique chemical structure and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine is not fully understood. However, studies have shown that N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine inhibits the activity of various enzymes, including phosphodiesterase 4 (PDE4) and cyclin-dependent kinase 5 (CDK5). Inhibition of PDE4 and CDK5 has been linked to the anti-inflammatory and neuroprotective effects of N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine.
Biochemical and Physiological Effects:
N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine has been found to have various biochemical and physiological effects. N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and improve cognitive function. N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine is its unique chemical structure, which makes it a promising compound for various scientific research applications. N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine has also been found to have low toxicity, making it a safe compound for lab experiments. However, one of the limitations of N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine research. One future direction is to investigate the potential of N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine as a therapeutic agent for cancer, inflammation, and neurological disorders. Another future direction is to develop more efficient synthesis methods for N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine. Additionally, future research could focus on the optimization of N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine's chemical structure to improve its efficacy and bioavailability.

Synthesis Methods

N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine has been synthesized using various methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 5-(3-chloro-4-fluorophenyl)furan-2-carbaldehyde, sodium azide, and 1,2-diaminobenzene in the presence of a catalyst. The multi-step synthesis method involves the reaction of 5-(3-chloro-4-fluorophenyl)furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by the reaction of the hydrazone with sodium azide and 1,2-diaminobenzene.

Scientific Research Applications

N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine has shown potential in various scientific research applications, including cancer research, inflammation research, and neurological research. N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine has been found to have neuroprotective effects and improve cognitive function.

properties

Molecular Formula

C12H10ClFN6O

Molecular Weight

308.7 g/mol

IUPAC Name

1-N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C12H10ClFN6O/c13-9-5-7(1-3-10(9)14)11-4-2-8(21-11)6-16-20-12(15)17-18-19-20/h1-5,16H,6H2,(H2,15,17,19)

InChI Key

IYXYPLCBHVJVNI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC=C(O2)CNN3C(=NN=N3)N)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)CNN3C(=NN=N3)N)Cl)F

Origin of Product

United States

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